C2 Phytoceramide
Description
Phytoceramide Biosynthetic Pathways
The cellular pool of phytoceramides is maintained through a combination of de novo synthesis and recycling pathways that ensure a steady supply for the creation of more complex sphingolipids.
The de novo synthesis pathway is the fundamental process for building ceramides (B1148491) from basic molecular precursors. This pathway begins on the cytoplasmic face of the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT). nih.govnih.gov This initial reaction yields 3-ketosphinganine, which is subsequently reduced to form sphinganine (B43673) (also known as dihydrosphingosine). nih.gov In fungi and plants, sphinganine can be hydroxylated to create phytosphingosine (B30862), which is then acylated to produce phytoceramide. nih.gov In animal cells, the more common route involves the acylation of sphinganine by a ceramide synthase (CerS) to form dihydroceramide (B1258172). nih.gov This dihydroceramide is the direct precursor that can be converted into phytoceramide. nih.gov The de novo pathway is estimated to produce about 30% of the total cellular ceramides under normal conditions in the heart and can be induced by factors such as inflammation and hypoxia. nih.gov
The salvage pathway is a critical recycling mechanism that reclaims sphingoid bases from the breakdown of complex sphingolipids. nih.govnih.gov Complex sphingolipids, such as glycosphingolipids, are degraded within the endolysosomal pathway by various glycosidases. nih.govmdpi.com This degradation ultimately yields ceramide, which is then broken down further by ceramidases into a free fatty acid and the sphingoid base, sphingosine (B13886). nih.govmdpi.com This liberated sphingosine can be transported to the endoplasmic reticulum and re-acylated by ceramide synthases to form new ceramide molecules. nih.govmdpi.com This recycling process is essential for maintaining ceramide homeostasis and providing substrate for cellular signaling and the synthesis of other sphingolipids. nih.gov
A significant source of ceramide comes from the hydrolysis of sphingomyelin (B164518), a major sphingolipid component of cellular membranes. nih.gov This reaction is catalyzed by enzymes called sphingomyelinases (SMases), which exist in different isoforms, primarily acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase). nih.govnih.gov These enzymes cleave the phosphocholine (B91661) headgroup from sphingomyelin, releasing ceramide. nih.govmdpi.com Acid sphingomyelinase functions optimally at an acidic pH and is largely responsible for sphingomyelin turnover in the lysosome, while neutral sphingomyelinase is active at neutral pH, often at the plasma membrane. nih.govnih.gov This pathway allows for rapid generation of ceramide in response to various cellular stimuli and is considered a component of the broader salvage and recycling system. nih.govnih.gov
| Biosynthetic Pathway | Starting Molecules | Key Intermediate(s) | Primary Output |
| De Novo Synthesis | L-serine, Palmitoyl-CoA | 3-Ketosphinganine, Sphinganine, Dihydroceramide | Dihydroceramide / Ceramide |
| Salvage Pathway | Complex Sphingolipids (e.g., Glycosphingolipids) | Sphingosine | Ceramide |
| Sphingomyelin Hydrolysis | Sphingomyelin | - | Ceramide |
Enzymes Governing Phytoceramide Homeostasis
The precise balance of different sphingolipid species is controlled by a suite of specialized enzymes. The generation of phytoceramides, in particular, is dependent on the sequential action of ceramide synthases and a specific desaturase.
Ceramide synthases (CerS) are a family of six enzymes in mammals (CerS1-CerS6) that catalyze the N-acylation of a sphingoid base (like sphinganine or sphingosine) with a fatty acyl-CoA. nih.govnih.gov This reaction is a central control point in sphingolipid metabolism. nih.gov Each CerS isoform exhibits specificity for fatty acyl-CoAs of particular chain lengths. frontiersin.org For example, CerS1 preferentially uses C18-CoA, CerS2 uses very-long-chain C22-C24 CoAs, and CerS5 and CerS6 favor C14-C16 CoAs. frontiersin.org This specificity is critical as it determines the acyl-chain composition of the resulting ceramide or dihydroceramide, which in turn influences its biological function. nih.gov The formation of dihydroceramide via CerS is an essential prerequisite for its subsequent conversion to phytoceramide. nih.gov
The final and defining step in phytoceramide synthesis from the de novo pathway is catalyzed by Dihydroceramide Desaturase 2 (DES2), also known as Delta(4)-desaturase, sphingolipid 2 (DEGS2). nih.govnih.gov This enzyme acts on the dihydroceramide precursor. nih.gov DES2 is a bifunctional enzyme; it can introduce a double bond into dihydroceramide to form a conventional ceramide, but it also possesses a C4-hydroxylase function. nih.govnih.gov It is this hydroxylase activity that converts dihydroceramide into phytoceramide by adding a hydroxyl group to the C-4 position of the sphingoid base. nih.govnih.gov In contrast, the more broadly expressed Dihydroceramide Desaturase 1 (DES1) is only capable of forming ceramide. nih.govnih.gov DES2 expression is particularly high in tissues such as the small intestine, kidneys, and skin, where phytoceramides are abundant. nih.govnih.gov Studies in cultured human keratinocytes have shown that the expression of DES2 is uniquely enhanced by phytosphingosine, suggesting a positive feedback loop in the biosynthesis of phytoceramides in the skin. nih.govresearchgate.net
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
| Serine Palmitoyltransferase | SPT | Rate-limiting step in de novo synthesis | L-serine, Palmitoyl-CoA | 3-Ketosphinganine |
| Ceramide Synthase | CerS | N-acylation of sphingoid base | Sphinganine/Sphingosine, Fatty Acyl-CoA | Dihydroceramide / Ceramide |
| Sphingomyelinase | SMase | Hydrolysis of sphingomyelin | Sphingomyelin | Ceramide, Phosphocholine |
| Ceramidase | CDase | Hydrolysis of ceramide | Ceramide | Sphingosine, Fatty Acid |
| Dihydroceramide Desaturase 2 | DES2 / DEGS2 | C-4 Hydroxylation / Desaturation | Dihydroceramide | Phytoceramide / Ceramide |
Structure
2D Structure
Properties
Molecular Formula |
C20H41NO4 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[(2R,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]acetamide |
InChI |
InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)/t18-,19-,20+/m1/s1 |
InChI Key |
SZUJJDLBXJCDNT-AQNXPRMDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@@H](CO)NC(=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O |
Origin of Product |
United States |
Biosynthesis, Metabolism, and Endogenous Presence of Phytoceramides
Endogenous Characterization of Phytoceramides in Biological Systems
While traditionally considered characteristic lipids of plants and fungi, recent research has revealed the presence and synthesis of phytoceramides in vertebrate tissues, challenging the long-held view of their exclusive presence in lower organisms.
Phytoceramides are the predominant type of ceramide found in yeast and plants. nih.gov In these organisms, they are integral components of cell membranes and are involved in various cellular processes. karger.com Dihydroceramide (B1258172), a precursor, is hydroxylated at the C4 position to form the phytosphingosine (B30862) backbone, which is then acylated to create phytoceramide. mdpi.com Plants like wheat, rice, and soybeans are known sources of phytoceramides. regulations.govacs.org
Contrary to earlier beliefs that phytoceramides were only present in trace amounts in vertebrate tissues like the intestine, kidney, and skin, recent studies have identified significant levels of phytoceramides in various mouse tissues, including the brain, heart, and liver. nih.govplos.orgnih.gov This discovery was made possible by advanced chromatography and mass spectrometry techniques. nih.govplos.org
The presence of the enzyme dihydroceramide desaturase 2 (DES2), which can generate phytoceramide from dihydroceramide, has been confirmed in these tissues through RT-PCR, suggesting an endogenous biosynthetic pathway. nih.govplos.org The relative concentrations of phytoceramide to ceramide vary among tissues, with the heart showing a notably high proportion of phytoceramide. nih.govplos.org
Table 1: Concentration of Ceramide and Phytoceramide in Mouse Tissues
| Tissue | Ceramide (µg/mg of protein) | Phytoceramide (µg/mg of protein) |
|---|---|---|
| Brain | 8.85 ± 0.41 | 0.97 ± 0.18 |
| Liver | 9.88 ± 0.60 | 0.44 ± 0.05 |
| Heart | 3.17 ± 0.52 | 2.82 ± 0.50 |
Data from Dasgupta S, Kong J, Bieberich E (2013) Phytoceramide in Vertebrate Tissues: One Step Chromatography Separation for Molecular Characterization of Ceramide Species. PLoS ONE 8(11): e80841. nih.govplos.org
The investigation into the presence of phytoceramides has extended to specific cell types within the nervous system. Studies have successfully identified and characterized phytoceramides in glial cells, including mouse primary astrocytes and human oligodendroglioma cells. nih.govplos.orgnih.gov This was the first report of phytoceramide characterization in these specific cell types, indicating their potential role in the physiology and pathology of the central nervous system. nih.govplos.org The identification was achieved by isolating total ceramide fractions and analyzing them using thin-layer chromatography and gas chromatography-mass spectrometry (GC-MS). nih.govplos.org
Molecular Mechanisms and Cellular Signaling Orchestrated by C2 Phytoceramide
C2 Phytoceramide as an Intracellular Second Messenger in Cellular Processes
C2-phytoceramide, a synthetically modified and cell-permeable form of phytoceramide, functions as a critical intracellular second messenger, participating in a diverse array of cellular processes. plos.orgnih.gov Phytoceramides, which are the yeast equivalents of mammalian ceramides (B1148491), are integral in regulating cell growth and responses to stress. plos.orgnih.gov The exogenous application of C2-phytoceramide to cells, particularly in model organisms like Saccharomyces cerevisiae, has been instrumental in elucidating the molecular underpinnings of ceramide-induced cellular effects. nih.gov
As a bioactive sphingolipid, C2-phytoceramide is involved in signaling pathways that control fundamental cellular activities, including proliferation, differentiation, apoptosis (programmed cell death), and senescence. plos.orgnih.govoup.com Its role as a second messenger is underscored by its ability to modulate the activity of various downstream effector proteins, such as protein kinases and phosphatases, thereby initiating signaling cascades that dictate cellular fate. plos.orgnih.govoup.com For instance, studies have shown that C2-phytoceramide can induce cytotoxicity and reduce clonogenic survival in yeast, highlighting its potent signaling capabilities. plos.orgnih.gov This effect is often associated with the disorganization of lipid rafts and a weakening of the cell wall. plos.org The signaling pathways influenced by C2-phytoceramide are highly conserved across species, making it a valuable tool for understanding fundamental cellular and molecular processes that are relevant from yeast to humans. plos.orgoup.com
Modulation of Protein Kinase and Phosphatase Networks
C2-phytoceramide exerts significant influence over cellular signaling by modulating the activity of a complex network of protein kinases and phosphatases. This regulation is central to its function as a second messenger, translating the initial signal into a cascade of phosphorylation and dephosphorylation events that control cellular responses.
Activation and Regulation of Ceramide-Activated Protein Kinases (CAPK)
C2-phytoceramide is a known activator of ceramide-activated protein kinases (CAPK). plos.orgnih.gov CAPK represents a group of kinases that are directly or indirectly stimulated by ceramides. plos.orgoup.com Once activated, CAPK can regulate a variety of downstream kinases, thereby propagating the signaling cascade. plos.orgnih.gov This activation can lead to profound cellular outcomes such as cell cycle arrest and apoptosis. plos.orgnih.gov For example, CAPK can influence the activity of key signaling molecules like the atypical protein kinase C (PKC) isoform zeta and the Kinase Suppressor of Ras (KSR). plos.orgnih.govoup.com The activation of CAPK by C2-phytoceramide is a critical step in initiating the cellular responses that link sphingolipid metabolism to the broader network of cellular signal transduction. plos.orgnih.gov
Interaction with Ceramide-Activated Protein Phosphatases (CAPP), including PP1 and PP2A
In addition to activating kinases, C2-phytoceramide also interacts with and activates ceramide-activated protein phosphatases (CAPP), a group that includes the key serine/threonine protein phosphatases PP1 and PP2A. plos.orgnih.govmedchemexpress.com This activation leads to the dephosphorylation and subsequent inactivation of several important protein substrates. plos.orgnih.gov
Prominent targets of CAPP-mediated dephosphorylation include the anti-apoptotic protein Bcl-2 and the protein kinase Akt (also known as Protein Kinase B). plos.orgnih.gov By dephosphorylating and inactivating these survival-promoting proteins, C2-phytoceramide can tip the cellular balance towards apoptosis. nih.gov Furthermore, the activation of CAPP can lead to the downregulation of transcription factors such as c-Myc and c-Jun, which are involved in cell proliferation. plos.orgnih.gov The dual ability of C2-phytoceramide to activate both protein kinases and phosphatases allows for a finely tuned and complex regulation of cellular signaling pathways. plos.orgnih.gov
Differential Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK, p38, JNKs)
C2-phytoceramide differentially regulates multiple mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. plos.orgnih.govbiomolther.org This differential modulation is a key mechanism through which C2-phytoceramide influences cellular decisions between survival, proliferation, and apoptosis.
In many contexts, C2-phytoceramide has been shown to suppress the pro-survival ERK pathway. biomolther.orgnih.gov For instance, in platelet-derived growth factor-stimulated synovial cells, C2-ceramide inhibited the activation of MEK and ERK1/2. biomolther.orgresearchgate.net Conversely, C2-phytoceramide often leads to the activation of the stress-activated protein kinases (SAPKs), p38 and JNK. plos.orgnih.govnih.gov Activation of the p38 and JNK pathways is frequently associated with the induction of apoptosis. nih.govnih.gov Studies in primary cortical neurons have demonstrated that C2-ceramide-induced apoptosis is correlated with an increase in p38 and JNK phosphorylation. nih.govnih.gov Furthermore, sensitivity to C2-phytoceramide in yeast is heightened in mutants lacking Hog1p, the yeast homolog of the human p38 kinase, suggesting a role for this pathway in the response to ceramide-induced stress. plos.orgnih.gov
The table below summarizes the effects of C2-phytoceramide on MAPK signaling pathways based on various studies.
| Pathway | Effect of C2-Phytoceramide | Cellular Outcome | References |
| ERK | Inhibition/Decrease in phosphorylation | Suppression of proliferation, promotion of apoptosis | biomolther.org, nih.gov, researchgate.net |
| p38 | Activation/Increase in phosphorylation | Induction of apoptosis, stress response | plos.org, nih.gov, nih.gov, nih.gov |
| JNK | Activation/Increase in phosphorylation | Induction of apoptosis, stress response | plos.org, nih.gov, nih.gov, nih.gov |
Interference with Akt1 Pathway Translocation
C2-phytoceramide interferes with the pro-survival Akt1 signaling pathway. plos.orgnih.govnih.gov While it may not directly inhibit the upstream activators of Akt1, such as PI3K or PDK1, C2-ceramide has been shown to block the nuclear translocation of Akt1. nih.govsigmaaldrich.com This inhibition of nuclear translocation is a critical event, as it prevents Akt1 from phosphorylating its nuclear substrates and promoting cell survival.
The mechanism underlying this interference involves the enhanced dephosphorylation of Akt1 at key residues (T308 and S473), which is mediated by ceramide-activated protein phosphatases (CAPP). nih.govnih.gov By activating CAPP, C2-phytoceramide promotes the dephosphorylation and inactivation of Akt1, thereby downregulating this crucial survival pathway. plos.orgnih.govnih.gov This action provides a clear mechanism for how C2-phytoceramide can induce apoptosis in nerve-derived and other cell types. nih.gov
Crosstalk with Phospholipid Signaling
Inhibition of Muscarinic Acetylcholine (B1216132) Receptor-Mediated Phospholipase D (PLD) Activation
C2-phytoceramide has been shown to interfere with specific cellular signaling pathways, notably those mediated by muscarinic acetylcholine receptors (mAChRs). Research has demonstrated that both phytosphingosine (B30862) (PHS) and C2-phytoceramide can inhibit the carbachol-induced activation of phospholipase D (PLD) in Chinese hamster ovary (CHO) cells that express the mAChR from Caenorhabditis elegans. nih.govresearchgate.net This inhibitory effect is specific to PLD, as the activation of phospholipase C (PLC) by carbachol (B1668302) was not affected. nih.govresearchgate.net
The mechanism of this inhibition appears to be targeted, as another phytoceramide analog, C6-phytoceramide, did not have a significant impact on either PLD or PLC activity. nih.gov This suggests that the length of the N-acyl chain is a critical determinant of its interaction with the signaling cascade. The inhibitory action of C2-phytoceramide on PLD activation highlights its role as a modulator of mAChR-mediated signal transduction. nih.govoncotarget.com
In a broader context, short-chain ceramides like C2-ceramide are known to inhibit PLD activation in various cell types. embopress.orgashpublications.orgoup.com For instance, C2-ceramide directly inhibits purified recombinant PLD1 and prevents its activation in response to stimuli in chromaffin cells. embopress.org This inhibition of PLD by C2-ceramide has been linked to downstream effects, including the blockage of catecholamine secretion. embopress.org In polymorphonuclear leukocytes, C2-ceramide inhibits PLD activity stimulated by various agonists, which in turn affects functions like oxidant production and degranulation. ashpublications.org The inhibitory mechanism in some cells has been attributed to the prevention of the translocation of necessary cofactors like ARF1 and RhoA to the membrane. ashpublications.org
While the precise mechanism of C2-phytoceramide's inhibition of mAChR-mediated PLD activation is still under investigation, these findings in different cell systems with C2-ceramide provide a framework for understanding how these lipid molecules can exert specific control over cellular signaling events. The selective inhibition of PLD without affecting PLC points to a targeted interaction within the signaling pathway downstream of the receptor. nih.govresearchgate.net
Membrane Lipid Dynamics and Structural Interventions
Perturbation of Lipid Raft Organization and Integrity
C2-phytoceramide has been identified as a potent disruptor of lipid raft organization and integrity in the plasma membrane. nih.govplos.orgnih.gov Lipid rafts are specialized membrane microdomains enriched in sterols and sphingolipids, which serve as platforms for various cellular processes, including signal transduction and protein trafficking. plos.org
Studies in the yeast Saccharomyces cerevisiae have shown that exposure to C2-phytoceramide leads to a significant disorganization of these lipid rafts. nih.govplos.org This disruption is a key element of its cytotoxic effects, which are particularly pronounced during the G2/M phase of the cell cycle. nih.govplos.org The perturbation of lipid rafts is associated with a loss of clonogenic survival and a weakening of the cell wall, leading to increased sensitivity to osmotic stress. nih.govplos.org This suggests that the integrity of lipid rafts is crucial for maintaining cell structure and viability, and that C2-phytoceramide's ability to interfere with these domains is a primary mechanism of its action.
The disorganization of lipid rafts induced by C2-phytoceramide appears to be a specific function, as it does not trigger apoptotic markers or autophagy. nih.govplos.org Instead, the observed cell death is more necrotic in nature, characterized by a loss of plasma membrane integrity. plos.org This highlights a distinct mechanism of cytotoxicity compared to other ceramides that are known to induce apoptosis.
Sterol-Dependent Mechanisms in Membrane Remodeling
The disruptive effects of C2-phytoceramide on membrane structure are intrinsically linked to the presence and distribution of sterols. nih.govplos.org The sensitivity of cells to C2-phytoceramide is significantly influenced by the sterol content of their membranes. nih.gov
Research has demonstrated that decreasing the sterol content in yeast membranes reduces their sensitivity to C2-phytoceramide. nih.govplos.org This finding strongly suggests that sterols are a primary target of this compound. The mechanism appears to involve C2-phytoceramide-induced alterations in the distribution of sterols within the membrane, leading to the observed perturbation of lipid rafts. nih.gov
This sterol-dependent mechanism is further supported by the observation that pre-treatment of cells with inhibitors of ergosterol (B1671047) biosynthesis, the primary sterol in yeast, increases their resistance to C2-phytoceramide. nih.govplos.org This indicates that the presence of ergosterol is necessary for C2-phytoceramide to exert its full cytotoxic effect. The proposed model is that C2-phytoceramide displaces ergosterol from the lipid rafts, leading to their destabilization and the subsequent loss of membrane integrity. nih.gov
Specific Interactions with Ergosterol
The interaction between C2-phytoceramide and ergosterol is a key factor in its mechanism of action, particularly in yeast. nih.govplos.org Ergosterol is the yeast equivalent of mammalian cholesterol and is a critical component of lipid rafts. nih.gov
Studies have shown that C2-phytoceramide specifically perturbs the distribution of ergosterol within the plasma membrane, leading to an intracellular accumulation of sterols. nih.govplos.org This suggests that C2-phytoceramide interferes with the normal trafficking and localization of ergosterol, which is essential for the proper formation and function of lipid rafts. nih.gov The direct interaction with ergosterol is further evidenced by the fact that depleting ergosterol from the membrane confers resistance to C2-phytoceramide. nih.gov
This specific interaction is thought to be the underlying cause of the observed disorganization of lipid rafts and the subsequent cellular defects. nih.gov By displacing ergosterol, C2-phytoceramide effectively dismantles the structural foundation of these important membrane microdomains. nih.gov This leads to a cascade of events, including the weakening of the cell wall and a loss of plasma membrane integrity, ultimately resulting in cell death under hypo-osmotic conditions. plos.org The specific binding of C2-phytoceramide to ergosterol highlights a targeted molecular interaction that drives its biological activity. nih.govnih.gov
Impact on Gene Expression and Protein Synthesis
The influence of C2-phytoceramide extends to the regulation of gene expression and protein synthesis, although this is a less explored area compared to its effects on membrane dynamics.
In the context of its effects on yeast, the disruption of lipid rafts and cell integrity by C2-phytoceramide indirectly points to downstream effects on gene expression and protein synthesis that are associated with stress responses. For instance, mutants lacking Hog1p, a MAP kinase involved in stress signaling, show increased sensitivity to C2-phytoceramide. nih.govplos.org This suggests that the HOG pathway, which is known to regulate the expression of stress-responsive genes, plays a role in mitigating the toxic effects of C2-phytoceramide. nih.gov
Furthermore, studies with the related compound C2-ceramide have shown more direct effects on gene expression. In human astroglioma cells, C2-ceramide has been found to suppress the gene expression of matrix metalloproteinases (MMPs), which are involved in cell invasion and migration. mdpi.com This suppression is mediated through the inhibition of reactive oxygen species (ROS) production and the MAPK signaling pathway, which in turn affects the activity of transcription factors like NF-κB and AP-1. mdpi.com
While direct studies on the global impact of C2-phytoceramide on gene expression and protein synthesis are limited, the existing evidence with related ceramides suggests that it likely has significant regulatory effects. These effects are probably intertwined with its primary actions on cellular membranes and signaling pathways, which can then trigger broader transcriptional and translational responses. For example, in rat C6 glial cells, C2-ceramide treatment led to a downregulation of the mRNA levels of phospholipase D isozymes rPLD1a and rPLD1b, while transiently increasing rPLD2 mRNA levels. nih.gov This indicates that ceramides can selectively modulate the expression of specific genes.
Interactive Table of Research Findings on C2-Phytoceramide
| Section | Subsection | Key Finding | Organism/Cell Type | Reference(s) |
| 3.3.1 | Inhibition of Muscarinic Acetylcholine Receptor-Mediated Phospholipase D (PLD) Activation | C2-phytoceramide inhibits carbachol-induced PLD activation, but not PLC activation. | CHO cells expressing C. elegans mAChR | nih.gov, researchgate.net |
| 3.4.1 | Perturbation of Lipid Raft Organization and Integrity | C2-phytoceramide causes disorganization of lipid rafts, leading to cell wall weakening. | Saccharomyces cerevisiae | nih.gov, plos.org, nih.gov |
| 3.4.2 | Sterol-Dependent Mechanisms in Membrane Remodeling | Sensitivity to C2-phytoceramide is reduced when sterol content in the membrane is decreased. | Saccharomyces cerevisiae | nih.gov, plos.org |
| 3.4.3 | Specific Interactions with Ergosterol | C2-phytoceramide perturbs the distribution of ergosterol and leads to its intracellular accumulation. | Saccharomyces cerevisiae | nih.gov, plos.org, nih.gov |
| 3.5 | Impact on Gene Expression and Protein Synthesis | Mutants lacking the stress-responsive MAP kinase Hog1p show increased sensitivity to C2-phytoceramide. | Saccharomyces cerevisiae | nih.gov, plos.org |
| 3.5 | Impact on Gene Expression and Protein Synthesis | C2-ceramide (a related compound) suppresses MMP gene expression by inhibiting ROS and MAPK signaling. | Human astroglioma cells | mdpi.com |
| 3.5 | Impact on Gene Expression and Protein Synthesis | C2-ceramide downregulates mRNA levels of rPLD1a and rPLD1b. | Rat C6 glial cells | nih.gov |
Biological Functions of C2 Phytoceramide in Non Clinical Cellular Models
Regulation of Cell Fate Transitions
C2 Phytoceramide actively participates in the regulation of critical cell fate decisions by intervening in the cell cycle, inhibiting proliferation, and initiating cell death pathways.
Research in the yeast model, Saccharomyces cerevisiae, shows that exogenously added C2-phytoceramide can alter cell cycle progression. nih.govplos.org Treatment with the compound leads to an accumulation of cells in the G0/G1 phase, indicating a delay or arrest at this checkpoint. nih.govplos.org
Furthermore, sensitivity to C2-phytoceramide appears to be dependent on the cell cycle phase. nih.govplos.org Studies have shown that the loss of clonogenic survival (the ability of a cell to proliferate into a colony) is particularly pronounced in cells in the G2/M phase. nih.govplos.org This suggests that actively dividing cells may be more susceptible to the effects of C2-phytoceramide. nih.govplos.org
C2-phytoceramide demonstrates significant anti-proliferative and cytotoxic effects across different cellular models. In yeast (S. cerevisiae), it causes a dose-dependent inhibition of proliferation. tandfonline.com
Studies in mammalian cell lines have quantified this inhibitory effect. In Chinese hamster ovary (CHO) cells, treatment with C2-phytoceramide resulted in potent, dose-dependent cell death. nih.gov At a concentration of 20 µM, C2-phytoceramide induced greater than 80% cytotoxicity in CHO cells. caymanchem.comtargetmol.com In human keratinocytes, the compound induces cell death with an effective dose (ED50) of 30 µM, at which concentration cell viability is reduced to 20%. caymanchem.comtargetmol.comcaymanchem.com
Table 1: Effects of this compound on Cell Cycle and Growth
| Cellular Model | Effect | Concentration | Source(s) |
|---|---|---|---|
| S. cerevisiae (Yeast) | Induces cell cycle delay in G0/G1 phase. | 30 µM | nih.govplos.org |
| S. cerevisiae (Yeast) | Reduces clonogenic survival, especially in G2/M phase. | Not Specified | nih.govplos.org |
| Chinese Hamster Ovary (CHO) Cells | Induces >80% cytotoxicity. | 20 µM | caymanchem.comtargetmol.com |
| Human Keratinocytes | Induces cell death (20% viability). | 30 µM (ED50) | caymanchem.comtargetmol.comcaymanchem.com |
The mode of cell death induced by C2-phytoceramide varies significantly between organisms and cell types. In the yeast S. cerevisiae, exposure to C2-phytoceramide leads to a loss of clonogenic survival that is not associated with typical apoptotic markers. nih.govplos.org Instead, the mechanism appears to be a necrotic-like cell death resulting from the disorganization of lipid rafts and a weakening of the cell wall and plasma membrane. nih.govplos.org
In contrast, in mammalian cells, C2-phytoceramide is shown to induce programmed cell death, or apoptosis. nih.govcaymanchem.comcaymanchem.com This is supported by evidence of key apoptotic events, including the activation of specific signaling pathways and DNA fragmentation. nih.govcaymanchem.comcaymanchem.com
The direct role of C2-phytoceramide in activating the mitochondrial pathway of apoptosis is complex. In studies on S. cerevisiae, C2-phytoceramide alone did not elicit mitochondrial alterations, such as the accumulation of reactive oxygen species (ROS) or mitochondrial fragmentation, suggesting that mitochondrial function was not involved in the observed cell death in that specific context. nih.govplos.org
However, other research indicates that phytoceramides are involved in mitochondrial-dependent cell death induced by other stressors. oup.comscienceopen.com For instance, during acetic acid-induced apoptosis in yeast, which is a mitochondria-mediated process, cells with deleted genes for ceramide production showed increased resistance. scienceopen.com The combined exposure to C2-phytoceramide and acetic acid resulted in significantly greater cell death than either agent alone. scienceopen.com This suggests that while C2-phytoceramide may not be a primary trigger in all contexts, it can contribute to or enhance apoptosis involving the mitochondrial pathway. scienceopen.com
A hallmark of apoptosis is the fragmentation of DNA into nucleosome-sized units. In mammalian cells, C2-phytoceramide has been clearly shown to induce this phenomenon. nih.govcaymanchem.comtargetmol.comcaymanchem.com Studies in Chinese hamster ovary (CHO) cells demonstrated that C2-phytoceramide treatment leads to internucleosomal DNA fragmentation. nih.govcaymanchem.comtargetmol.com
This pro-apoptotic activity was also observed in human keratinocytes. caymanchem.comtargetmol.comcaymanchem.com At a concentration of 30 µM, C2-phytoceramide treatment resulted in 35% of the cell population testing positive for apoptosis in a TUNEL assay, which specifically detects DNA breaks. caymanchem.comtargetmol.comcaymanchem.com This effect is in stark contrast to findings in yeast, where C2-phytoceramide did not lead to DNA fragmentation as assessed by TUNEL staining. nih.govplos.org
Beyond its role in cell death and proliferation, C2-phytoceramide exhibits immunomodulatory activity. Specifically, it acts as a potent inhibitor of the respiratory burst in human neutrophils. caymanchem.comnih.gov In studies using suspended polymorphonuclear cells, C2-phytoceramide inhibited the release of oxidants, such as hydrogen peroxide (H2O2), that was stimulated by formyl-Met-Leu-Phe (fMLP), a formyl peptide. caymanchem.comnih.gov This inhibition was highly effective, with a half-maximal inhibitory concentration (IC50) of just 0.38 µM. caymanchem.comnih.gov
Table 2: Mechanisms of this compound-Induced Cell Death and Activity
| Mechanism | Cellular Model | Finding | Source(s) |
|---|---|---|---|
| Cell Death Type | S. cerevisiae (Yeast) | Induces necrotic-like cell death; no apoptotic markers observed. | nih.govplos.org |
| Mammalian Cells (CHO, Keratinocytes) | Induces programmed cell death (apoptosis). | nih.govcaymanchem.comcaymanchem.com | |
| DNA Fragmentation | Chinese Hamster Ovary (CHO) Cells | Induces internucleosomal DNA fragmentation. | nih.govcaymanchem.comtargetmol.com |
| Human Keratinocytes | Induces apoptosis (35% TUNEL positive at 30 µM). | caymanchem.comtargetmol.comcaymanchem.com | |
| S. cerevisiae (Yeast) | Does not induce DNA fragmentation. | nih.govplos.org | |
| Oxidant Release | Human Polymorphonuclear Cells | Inhibits formyl peptide-induced oxidant release (IC50 = 0.38 µM). | caymanchem.comnih.gov |
Mechanisms of Programmed and Non-Programmed Cell Death
Cellular Responses to Environmental Stressors
In non-clinical cellular models, this compound has been observed to influence cellular responses to environmental stressors. Studies utilizing the model organism Saccharomyces cerevisiae have shown that exposure to C2-phytoceramide can lead to a significant reduction in clonogenic survival, with a pronounced effect during the G2/M phase of the cell cycle. nih.govplos.org This cytotoxic effect is not associated with markers of apoptosis but rather with a loss of plasma membrane and cell wall integrity. nih.govplos.org
The underlying mechanism appears to be the disruption of lipid rafts, which are specialized membrane microdomains. This disruption is accompanied by an accumulation of intracellular sterols, suggesting a defect in cellular trafficking pathways. nih.govplos.org Consequently, cells treated with C2-phytoceramide exhibit increased sensitivity to osmotic stress. nih.govplos.org The cellular defense against this form of stress is dependent on the High Osmolarity Glycerol (HOG) pathway, a conserved signaling cascade that responds to osmotic imbalances. nih.govplos.org In contrast, the cell wall integrity pathway does not appear to be essential for the response to C2-phytoceramide-induced cytotoxicity. nih.govplos.org
Immunomodulatory and Anti-Inflammatory Effects
This compound demonstrates notable immunomodulatory and anti-inflammatory properties in various non-clinical settings. These effects are mediated through its interaction with key signaling pathways and its influence on the expression of inflammatory mediators.
Induction of Cyclooxygenase-2 (COX-2) Protein Expression
Research has shown that this compound can significantly increase the protein levels of Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response. caymanchem.comcaymanchem.comtargetmol.combioscience.co.uk One study reported a 15-fold increase in COX-2 protein levels, which was mediated through the ERK signaling pathway. caymanchem.comcaymanchem.comtargetmol.combioscience.co.uk In a different cellular context, while C2-ceramide alone did not induce COX-2, it potentiated the lipopolysaccharide (LPS)-inducible expression of COX-2 in macrophages. nih.gov This potentiation was found to be dependent on the c-Jun N-terminal kinase (JNK) signaling pathway and involved the activation of the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ). nih.gov
Interference with Toll-like Receptor 4 (TLR4) Signaling Pathways
This compound has been found to interfere with Toll-like Receptor 4 (TLR4) signaling, a critical pathway in the innate immune response. In microglial cells, C2 ceramide was shown to inhibit the interaction between lipopolysaccharide (LPS) and TLR4, thereby suppressing downstream signaling and subsequent inflammation. frontiersin.org Further studies have demonstrated that exogenous C2 ceramide can activate a TLR4-dependent response in epithelial cells. nih.gov The activation of TLR4 signaling by saturated fatty acids can also trigger the biosynthesis of ceramides (B1148491), which in turn can promote insulin (B600854) resistance. researchgate.net
Inhibition of Proinflammatory Mediators in Synovial Cells
In models relevant to arthritis, phytoceramides have demonstrated the ability to inhibit the production of key proinflammatory mediators. In fibroblast-like synoviocytes (FLS) stimulated with interleukin-1β (IL-1β), phytoceramide treatment led to a significant reduction in the expression of IL-6, prostaglandin (B15479496) E2 (PGE2), and COX-2. nih.govkoreascience.kr Furthermore, C2-ceramide has been shown to inhibit the activation of pro-survival signaling molecules such as AKT, MEK, and ERK1/2 in synovial cells stimulated with platelet-derived growth factor. nih.govresearchgate.net
Experimental Findings in Model Organisms and Cell Lines
The effects of this compound have been investigated in various model organisms and cell lines, providing valuable insights into its mechanisms of action.
Studies in Saccharomyces cerevisiae as a Model System
The yeast Saccharomyces cerevisiae has served as a valuable model organism for elucidating the cellular effects of C2-phytoceramide. As the yeast counterpart to mammalian ceramides, phytoceramides in yeast regulate cell growth and stress responses. nih.govplos.org Studies have shown that exogenous C2-phytoceramide leads to a loss of clonogenic survival in S. cerevisiae. nih.govplos.orguni.lu This is attributed to the disorganization of lipid rafts and a weakening of the cell wall, which makes the cells more susceptible to hypo-osmotic stress. nih.govplos.orgnih.gov
The cytotoxicity of C2-phytoceramide in yeast is dependent on the presence of sterols in the cell membrane, suggesting that these are the primary targets of the compound. nih.govplos.orgnih.gov The cellular response to C2-phytoceramide-induced stress critically involves the High Osmolarity Glycerol (HOG) pathway, which is homologous to the human p38 MAP kinase pathway. nih.govplos.orgnih.gov Mutants lacking key components of the HOG pathway exhibit increased sensitivity to C2-phytoceramide. nih.govplos.orgnih.gov
Interactive Data Table: Summary of this compound Effects in Non-Clinical Models
| Biological Process | Model System | Key Findings | Signaling Pathway(s) Implicated | Reference(s) |
| Cellular Stress Response | Saccharomyces cerevisiae | Reduced clonogenic survival, defects in cell wall and plasma membrane integrity, sensitivity to osmotic stress. | High Osmolarity Glycerol (HOG) pathway | nih.govplos.org |
| Inflammation | Macrophages | Potentiation of LPS-inducible COX-2 expression. | JNK, C/EBPβ | nih.gov |
| Inflammation | Microglia | Inhibition of LPS-induced inflammation. | TLR4 | frontiersin.org |
| Inflammation | Fibroblast-like Synoviocytes | Inhibition of IL-6, PGE2, and COX-2 production. | - | nih.govkoreascience.kr |
| Cell Signaling | Platelet-derived growth factor-stimulated synovial cells | Inhibition of AKT, MEK, and ERK1/2 activation. | AKT, MEK, ERK1/2 | nih.govresearchgate.net |
| Lipid Raft Integrity | Saccharomyces cerevisiae | Disorganization of lipid rafts, accumulation of intracellular sterols. | - | nih.govplos.org |
Responses in Chinese Hamster Ovary (CHO) Cells
Chinese Hamster Ovary (CHO) cells have served as a valuable in vitro model to investigate the cytotoxic and signaling effects of this compound. Studies have consistently demonstrated that this compound induces cell death in CHO cells in a manner that is dependent on both the dose and the duration of exposure. nih.gov
One of the key findings is the antiproliferative effect of this compound. At a concentration of 20 µM, it has been shown to achieve greater than 80% cytotoxicity. caymanchem.comcaymanchem.combiomol.comtargetmol.com This cytotoxic effect is, at least in part, mediated by the induction of apoptosis, as evidenced by the observation of internucleosomal DNA fragmentation, a hallmark of this programmed cell death pathway. nih.govcaymanchem.comcaymanchem.combiomol.comtargetmol.com
Furthermore, research has explored the impact of this compound on intracellular signaling cascades. In CHO cells engineered to express the Caenorhabditis elegans muscarinic acetylcholine (B1216132) receptor, both phytosphingosine (B30862) (PHS) and C2-Phytoceramide were found to inhibit the carbachol-induced activation of phospholipase D (PLD). nih.gov This suggests a modulatory role for this compound in specific G-protein coupled receptor signaling pathways. nih.gov In contrast, another related compound, C6-phytoceramide, did not show a significant effect on PLD or phospholipase C (PLC) activation under the same conditions. nih.gov These findings underscore the strong cytotoxic potential of this compound in CHO cells and its ability to interfere with critical cell signaling pathways. nih.gov
Table 1: Effects of this compound on Chinese Hamster Ovary (CHO) Cells
| Parameter | Observation | Concentration | Reference |
|---|---|---|---|
| Cytotoxicity | >80% | 20 µM | caymanchem.comcaymanchem.combiomol.comtargetmol.com |
| Apoptosis | Induces internucleosomal DNA fragmentation | Not specified | nih.govcaymanchem.comcaymanchem.combiomol.comtargetmol.com |
| Signaling | Inhibits carbachol-stimulated PLD activation | Not specified | nih.gov |
Effects on Keratinocytes
In the context of skin biology, this compound has been investigated for its influence on keratinocytes, the primary cell type of the epidermis. Research has shown that synthetic, cell-permeable ceramide analogs like C2-ceramide can inhibit the proliferation and promote the differentiation of keratinocytes. nih.gov
A significant effect of this compound on keratinocytes is the induction of cell death. caymanchem.comcaymanchem.combiomol.comtargetmol.com Studies have reported that at a concentration of 30 µM, this compound leads to only 20% cell viability. caymanchem.comcaymanchem.combiomol.comtargetmol.com This concentration also corresponds to 35% of the cells being positive in a TUNEL assay, a method for detecting DNA fragmentation that is a hallmark of apoptosis. caymanchem.comcaymanchem.combiomol.comtargetmol.com Further investigations using a human squamous cell carcinoma cell line demonstrated that C2-ceramide is toxic in a dose-dependent manner and causes morphological changes characteristic of apoptosis, including internucleosomal DNA fragmentation. nih.gov In contrast, C2-dihydroceramide, a structurally similar but less active analog, does not produce these apoptotic effects. nih.gov
The mechanism of action in keratinocytes involves the modulation of specific signaling pathways. This compound has been shown to increase the protein levels of cyclooxygenase-2 (COX-2) by 15-fold through the ERK signaling pathway. caymanchem.comcaymanchem.com Additionally, studies on HaCaT cells, an immortalized human keratinocyte line, have shown that C2-ceramide can upregulate the expression of caspase-14, a key enzyme in the terminal differentiation of keratinocytes. jst.go.jp This upregulation occurs at both the mRNA and protein levels in a dose-dependent manner. jst.go.jp The ability of C2-ceramide to induce apoptosis in keratinocytes suggests its potential involvement in terminal differentiation, which is considered a specialized form of programmed cell death. nih.gov
Table 2: Effects of this compound on Keratinocytes
| Parameter | Observation | Concentration | Reference |
|---|---|---|---|
| Cell Viability | 20% viability | 30 µM | caymanchem.comcaymanchem.combiomol.comtargetmol.com |
| Apoptosis | 35% of cells TUNEL positive | 30 µM | caymanchem.comcaymanchem.combiomol.comtargetmol.com |
| Induces internucleosomal DNA fragmentation | Dose-dependent | nih.gov | |
| Signaling | 15-fold increase in COX-2 protein levels via ERK signaling | Not specified | caymanchem.comcaymanchem.com |
| Upregulates caspase-14 mRNA and protein | Dose-dependent | jst.go.jp |
Research in Neuronal and Glial Cell Cultures
The role of this compound has been extensively studied in the central nervous system, with a particular focus on its effects on neuronal and glial cells. These studies have revealed a complex and often cell-type-specific response to this bioactive lipid.
In various neuronal cell models, C2-ceramide has been reported to induce apoptosis. frontiersin.org This effect is often linked to the differential modulation of mitogen-activated protein kinase (MAPK) signaling cascades. frontiersin.org Specifically, C2-ceramide has been shown to decrease the phosphorylation of ERK (extracellular signal-regulated kinase), a pathway typically associated with cell survival, while increasing the phosphorylation of p38 MAPK, which is involved in apoptotic signaling. frontiersin.orgresearchgate.net In some neuronal models, the inhibition of the PI3K/Akt survival pathway is also a key event in C2-ceramide-induced cell death. nih.gov
Research in primary cortical neuron cultures has shown that C2-ceramide induces a dose- and time-dependent cell death, with morphological features of apoptosis. researchgate.net This is often accompanied by the activation of caspases, such as caspase-3 and caspase-9. nih.govirb.hr However, in some instances, such as in human neuroblastoma SH-SY5Y cells, caspase inhibition was not sufficient to prevent ceramide-induced cell death, suggesting the involvement of alternative, caspase-independent pathways. nih.gov
Interestingly, the sensitivity to C2-ceramide-induced cell death varies among different cell types in the nervous system. Primary oligodendrocytes and glial precursor cells are highly susceptible to C2-ceramide, undergoing dose-dependent cell death. nih.gov In contrast, primary neurons and astrocytes have been found to be resistant to similar concentrations of C2-ceramide. nih.gov This suggests the existence of cell-type-specific factors that determine the cellular response to ceramide. nih.gov In glioma cell lines, C2-ceramide can induce cell death with some apoptotic features, and it can also synergistically enhance apoptosis induced by other stimuli like CD95 ligand. nih.gov
Furthermore, studies have indicated that phytoceramides can exhibit neuroprotective properties under certain conditions. In cultured cortical neuronal cells, phytoceramide showed protection against glutamate-induced neurotoxicity. mdpi.com
Table 3: Effects of this compound in Neuronal and Glial Cell Cultures
| Cell Type | Effect | Mechanism/Observation | Reference |
|---|---|---|---|
| Neuronal Cells | Induces apoptosis | Differential modulation of MAPK cascades (↓pERK, ↑p38) | frontiersin.orgresearchgate.net |
| Inhibition of PI3K/Akt pathway | nih.gov | ||
| Activation of caspase-3 and caspase-9 | nih.govirb.hr | ||
| Primary Cortical Neurons | Dose- and time-dependent cell death | Morphological features of apoptosis | researchgate.net |
| Neuroprotection against glutamate (B1630785) toxicity | mdpi.com | ||
| Primary Oligodendrocytes & Glial Precursors | Dose-dependent cell death | High sensitivity | nih.gov |
| Primary Astrocytes | Resistant to cell death | Low sensitivity | nih.gov |
| Glioma Cells | Induces cell death | Synergistically enhances CD95-mediated apoptosis | nih.gov |
Advanced Research Methodologies for C2 Phytoceramide Investigations
Chromatographic Separation Techniques
Chromatography is a fundamental technique for isolating C2 phytoceramide from other lipids and cellular components, a crucial step for accurate analysis. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Lipid Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound due to its high resolution, sensitivity, and reproducibility. researchgate.net This technique separates lipid molecules based on their polarity and affinity for the stationary phase of the column and the mobile phase solvent system. researchgate.netcreative-proteomics.com
In the context of this compound, Reverse-Phase (RP) HPLC is commonly employed. In this setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. This compound, being a relatively polar lipid due to its hydroxyl groups, will have a specific retention time, allowing for its separation from other less polar ceramides (B1148491) and more polar complex sphingolipids. frontiersin.orgfrontiersin.org Normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, can also be utilized to separate sphingolipid classes based on their head group properties. frontiersin.orgfrontiersin.org
The separated this compound can be detected using various detectors, such as an Evaporative Light Scattering Detector (ELSD) or, more powerfully, a mass spectrometer for definitive identification and quantification. creative-proteomics.comcreative-proteomics.com The combination of HPLC with mass spectrometry (LC-MS) provides a robust platform for detailed lipid profiling. frontiersin.orgmdpi.combiologists.com
Table 1: HPLC Parameters for Phytoceramide Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reverse-Phase C8 or C18 | Separates lipids based on hydrophobicity. |
| Mobile Phase | Gradient of aqueous and organic solvents (e.g., methanol, acetonitrile, water with additives like formic acid or ammonium (B1175870) formate) | Elutes lipids with varying polarities over the course of the run. |
| Detector | Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD) | Detects and quantifies the separated lipid species. |
| Flow Rate | 0.2-1.0 mL/min | Influences separation efficiency and analysis time. |
| Column Temperature | 30-50 °C | Affects retention times and peak shapes. |
Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Analysis
Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for the qualitative and semi-quantitative analysis of this compound. plos.orgsolubilityofthings.com It involves spotting a lipid extract onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel, which serves as the stationary phase. solubilityofthings.comgerli.com The plate is then placed in a chamber with a solvent system (mobile phase) that moves up the plate by capillary action. gerli.com
Different lipids migrate at different rates depending on their polarity and interaction with the stationary and mobile phases, resulting in their separation into distinct bands. researchgate.netnih.gov this compound can be identified by comparing its migration distance (Rf value) to that of a known this compound standard run on the same plate. plos.org In one study, phytoceramides were observed as a distinct band migrating between non-hydroxy fatty acyl ceramide and hydroxy fatty acyl ceramide. plos.org
For visualization, various staining reagents such as primuline (B81338) spray followed by UV light exposure, or charring with sulfuric acid can be used. gerli.comasm.org Densitometry can then be employed to scan the plate and provide a quantitative estimation of the amount of this compound present. plos.org
Table 2: Typical TLC System for Phytoceramide Separation
| Component | Description | Example |
|---|---|---|
| Stationary Phase | Silica Gel G60 plate | A polar adsorbent that retains polar lipids. |
| Mobile Phase | Chloroform:Methanol:Acetic Acid (95:5:0.5, v/v/v) plos.org | A non-polar solvent system that carries lipids up the plate. |
| Visualization | Iodine vapor, primuline spray, or char-spray plos.org | Reagents that react with lipids to make them visible. |
| Analysis | Comparison with standards, Densitometry | For qualitative identification and quantitative estimation. |
Mass Spectrometry-Based Lipidomics Approaches
Mass spectrometry (MS) is an indispensable tool in lipidomics, providing detailed structural information and precise quantification of lipid species like this compound. frontiersin.org This technique measures the mass-to-charge ratio (m/z) of ionized molecules.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Species Identification and Quantification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for the comprehensive analysis of this compound. nih.govpsu.educhromatographyonline.com LC separates the complex lipid mixture, and the eluting compounds are then introduced into the mass spectrometer for ionization and analysis. biologists.com
Electrospray ionization (ESI) is a common soft ionization technique used for ceramides, which minimizes fragmentation and preserves the molecular ion. frontiersin.org In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, e.g., the molecular ion of this compound) is selected and fragmented. The resulting fragment ions (product ions) create a unique fragmentation pattern that is characteristic of the molecule's structure, allowing for unambiguous identification. frontiersin.orgmdpi.com This technique is highly sensitive and specific, enabling the detection and quantification of low-abundance lipid species in complex biological samples. creative-proteomics.comnih.gov Multiple Reaction Monitoring (MRM) is a targeted approach in LC-MS/MS that provides excellent sensitivity and specificity for quantifying known lipid species. biorxiv.org
Table 3: LC-MS/MS Transitions for this compound Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Identification |
|---|---|---|
| [M+H]+ of this compound | Characteristic fragment of the phytosphingosine (B30862) backbone | Confirms the presence of the phytosphingosine base. |
| [M+H]+ of this compound | Fragment corresponding to the loss of the C2 acyl chain | Confirms the presence of the N-acetyl group. |
Note: Specific m/z values depend on the exact structure and adducts formed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Delineation
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the detailed structural elucidation of the components of this compound, namely its fatty acid and sphingoid base. mdpi.complos.orgnih.gov Prior to analysis, the this compound is typically hydrolyzed to break the amide bond, releasing the N-acetyl (C2) fatty acid and the phytosphingosine backbone. asm.org
These components are then chemically derivatized to make them volatile for GC analysis. asm.orgresearchgate.net The derivatized compounds are separated on a GC column and subsequently analyzed by the mass spectrometer. The electron ionization (EI) used in GC-MS results in extensive fragmentation, providing detailed structural information. The fragmentation patterns of the fatty acid methyl esters (FAMEs) and the derivatized sphingoid base can be compared to libraries of known compounds for definitive structural confirmation. plos.org
Shotgun Lipidomics for High-Throughput Analysis
Shotgun lipidomics is a high-throughput approach that analyzes the entire lipid content of a sample without prior chromatographic separation. aocs.orgadvion.com The total lipid extract is directly infused into a high-resolution mass spectrometer. aocs.org This method relies on the power of tandem mass spectrometry to differentiate and quantify individual lipid species within the complex mixture. nih.gov
By performing precursor ion scans and neutral loss scans specific to the structural motifs of different lipid classes, it is possible to identify and quantify various ceramide and phytoceramide species, including this compound. aocs.org For example, a precursor ion scan for the characteristic phytosphingosine backbone fragment can selectively detect all phytoceramides in the sample. mdpi.com While it offers incredible speed and throughput, one of the main challenges of shotgun lipidomics is dealing with isomeric and isobaric lipid species, which can be difficult to distinguish without chromatographic separation. aocs.org
Spectroscopic and Imaging Methods for Subcellular Localization
Determining the precise subcellular location of this compound is crucial to understanding its function. While specific studies focusing solely on the subcellular imaging of this compound are not extensively detailed in the provided results, the principles of lipid localization can be applied. Techniques such as fluorescence microscopy using lipid-specific probes are often employed to visualize the distribution of lipids within cellular compartments.
For instance, studies on related C2 domains, which are lipid-binding modules in various proteins, utilize enhanced green fluorescent protein (EGFP) tags to monitor their translocation to different cellular membranes, such as the plasma membrane and nuclear membrane. nih.gov The localization of these domains is dictated by the lipid composition of the target membrane. nih.gov This suggests that similar fluorescent tagging strategies could be adapted to track the movement and accumulation of this compound within cells, providing insights into its sites of action. The distribution of lipid domains, such as ordered-lipid nanodomains, has been shown to be concentrated in specific cellular structures like microvilli, and these can be perturbed by treatment with C2-ceramide. biorxiv.org
Molecular Biology and Genetic Manipulation Techniques
Genetic manipulation of cellular models, particularly in yeast (Saccharomyces cerevisiae), has been instrumental in dissecting the functional roles of this compound and its metabolic pathways. The conservation of sphingolipid metabolism between yeast and mammals makes it a powerful model system. oup.com
Key Findings from Gene Manipulation Studies:
Increased Sensitivity: Overexpression of certain genes can sensitize cells to the effects of this compound. For example, in yeast, the absence of components of the pheromone response pathway, such as Ste3p and Ste20p, resulted in increased resistance to C2-phytoceramide-induced loss of cell viability. plos.orgnih.gov
Resistance to Cytotoxicity: Deletion of genes involved in ceramide synthesis, such as LAG1 (a ceramide synthase), has been shown to increase resistance to cellular stressors that induce apoptosis, a process in which ceramides are implicated. plos.orgscienceopen.com Conversely, deletion of ISC1, the yeast homolog of mammalian neutral sphingomyelinase-2, also conferred resistance to certain apoptotic stimuli. plos.orgscienceopen.com
Enzyme Function and Cancer Progression: In prostate cancer models, the enzyme delta 4-desaturase, sphingolipid 2 (DEGS2), which catalyzes the formation of phytoceramide, has been shown to promote the proliferation of cancer cells and enhance stem-like characteristics. oup.com
Table 1: Impact of Gene Deletion/Overexpression on Cellular Response to Sphingolipids
| Gene Manipulated | Organism/Cell Model | Effect on Sphingolipid Metabolism | Observed Phenotype | Reference |
|---|---|---|---|---|
| LAG1 Deletion | Saccharomyces cerevisiae | Decreased ceramide synthesis | Increased resistance to acetic acid-induced apoptosis | plos.orgscienceopen.com |
| ISC1 Deletion | Saccharomyces cerevisiae | Reduced ceramide production from complex sphingolipids | Increased resistance to acetic acid-induced apoptosis | plos.orgscienceopen.com |
| DEGS2 Overexpression | Prostate Cancer Cells | Increased phytoceramide formation | Promoted proliferation and cancer stem-like traits | oup.com |
| Ste3p and Ste20p Deletion | Saccharomyces cerevisiae | Component of pheromone response pathway | Higher resistance to C2-phytoceramide-induced loss of colony-forming units | plos.orgnih.gov |
Real-Time Polymerase Chain Reaction (RT-PCR) is a fundamental technique for quantifying the mRNA expression levels of enzymes involved in this compound metabolism. This allows researchers to understand how the synthesis and degradation of this lipid are regulated at the transcriptional level under various conditions.
Applications of RT-PCR in this compound Research:
Studying Cancer Metabolism: RT-PCR has been used to demonstrate the upregulation of sphingolipid biosynthesis enzymes, including DEGS2, in human colon and prostate tumors, suggesting a role for phytoceramides in cancer biology. oup.combiorxiv.org
Investigating Cellular Stress Responses: The expression of enzymes in the sphingolipid pathway can be altered by environmental stressors. For example, in the insect Cyrtorhinus lividipennis, the transcription of alkaline ceramidase (ClAC) was significantly increased under heat stress. frontiersin.org
Confirming Enzyme Presence: RT-PCR has been used to confirm the expression of desaturase 2 (DEGS2), an enzyme that can generate phytoceramide, in various mouse tissues, providing evidence for the endogenous production of phytoceramides in vertebrates. plos.orgnih.gov
Table 2: Examples of RT-PCR Analysis in Sphingolipid Research
| Gene Analyzed | Sample Type | Experimental Context | Key Finding | Reference |
|---|---|---|---|---|
| DEGS2 | Prostate Cancer Cells | Comparison of sphere-derived and adherent cells | Upregulated in sphere-forming cells with stem-like properties | oup.com |
| Sphingolipid Synthesizing Enzymes | Human Colon Cancer Tissue | Comparison of tumor vs. adjacent non-tumorous tissue | Upregulated in tumor tissue | biorxiv.org |
| ClAC and ClNC (Ceramidases) | Cyrtorhinus lividipennis | Response to heat stress | ClAC transcription significantly increased under heat stress | frontiersin.org |
| Desaturase 2 (DEGS2) | Mouse Tissues (brain, heart, liver) | Confirmation of endogenous expression | Expressed in all tissues examined, confirming phytoceramide synthesis capability | plos.orgnih.gov |
In Vitro Cell-Based Functional Assays
Clonogenic survival assays are a critical tool for assessing the long-term effects of this compound on the ability of single cells to proliferate and form colonies. This assay provides a measure of cytotoxicity and the impact on cell reproductive integrity.
Findings from Clonogenic Survival Assays:
Cytotoxicity of C2-Phytoceramide: Studies in Saccharomyces cerevisiae have demonstrated that exogenous C2-phytoceramide significantly reduces clonogenic survival in a dose-dependent manner. plos.orgnih.gov This effect was more pronounced than that of C2-ceramide and was not observed with C6-ceramide. plos.orgnih.gov
Mechanism of Cell Death: The loss of clonogenic survival induced by C2-phytoceramide in yeast was associated with a necrotic-like cell death under hypo-osmotic conditions and disorganization of lipid rafts, rather than typical apoptotic markers. plos.orgnih.gov
Comparison with other Ceramides: In head and neck squamous cell carcinoma (HNSCC) cells, the cell-permeable analog C2-ceramide has been shown to inhibit cell proliferation and induce cytotoxicity. mdpi.com Similarly, in breast cancer cell lines, C2-ceramide demonstrated anti-proliferative effects, with varying sensitivity between different cell lines. nih.gov
Table 3: Summary of Clonogenic Survival Assay Findings
| Compound | Cell Model | Concentration Range | Observed Effect on Clonogenic Survival | Reference |
|---|---|---|---|---|
| C2-Phytoceramide | Saccharomyces cerevisiae | 10 to 40 µM | Dose-dependent decrease in colony-forming units | plos.orgnih.gov |
| C2-Ceramide | Saccharomyces cerevisiae | Not specified | Decreased colony-forming units | plos.orgnih.gov |
| C6-Ceramide | Saccharomyces cerevisiae | Not specified | Indistinguishable from control | plos.orgnih.gov |
| C2-Ceramide | Head and Neck Squamous Carcinoma Cells (HN4, HN30) | Not specified | Concentration-dependent cytotoxicity | mdpi.com |
| C2-Ceramide | Breast Cancer Cells (MCF-7, MDA-MB-231) | IC50: 27.13 µM (MCF-7), 4 µM (MDA-MB-231) | Discrepant anti-proliferative effects | nih.gov |
Flow Cytometry for Cell Viability and Cell Cycle Progression Analysis
Flow cytometry is a powerful technique used to measure and analyze the physical and chemical characteristics of a population of cells. In the context of this compound research, it is instrumental in determining the compound's effects on cell viability and the cell cycle. The methodology involves suspending cells in a fluid stream and passing them through a laser beam. The way the light scatters and the fluorescence emitted by labeled cells provide data on cell size, granularity, and the presence of specific markers.
To assess cell viability, fluorescent dyes that can differentiate between live and dead cells are used. Propidium Iodide (PI), for example, is a nuclear stain that cannot penetrate the intact membrane of live cells. thermofisher.com Therefore, cells that stain positive for PI are considered to have compromised membranes and are counted as non-viable. thermofisher.comresearchgate.net In studies on the yeast Saccharomyces cerevisiae, flow cytometry with PI staining was used to quantify cell death following exposure to this compound. researchgate.netnih.gov
For cell cycle analysis, flow cytometry measures the DNA content of individual cells. youtube.com Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. Based on the fluorescence intensity, cells can be categorized into different phases of the cell cycle: G0/G1 (one set of DNA), S (DNA synthesis phase, with intermediate DNA content), and G2/M (two sets of DNA). Research on S. cerevisiae has utilized this method to demonstrate that this compound treatment leads to an accumulation of cells in the G0/G1 phase, indicating an arrest at this stage of the cell cycle. nih.govplos.org This effect was found to be similar to that induced by the related compound, C2-ceramide. nih.govplos.org
Table 1: Effect of this compound on Cell Cycle Progression in S. cerevisiae
| Treatment Group | Cell Cycle Phase | Percentage of Cells | Source |
|---|---|---|---|
| Control (DMSO) | G0/G1 | ~50% | plos.orgresearchgate.net |
| Control (DMSO) | G2/M | ~50% | plos.orgresearchgate.net |
| This compound | G0/G1 | Increased | nih.govplos.org |
| This compound | G2/M | Decreased | nih.govplos.org |
This interactive table summarizes findings that this compound causes an accumulation of cells in the G0/G1 phase.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, which is a hallmark of the late stages of apoptosis. The assay works by enzymatically labeling the free 3'-hydroxyl ends of DNA fragments with modified nucleotides, allowing for their visualization by fluorescence microscopy or flow cytometry.
Investigations into this compound's role in programmed cell death have yielded context-dependent results using the TUNEL assay. In studies using the yeast model organism S. cerevisiae, treatment with 30 µM of C2-phytoceramide for 120 minutes did not result in an increase in DNA fragmentation as assessed by TUNEL staining. nih.govplos.org This suggests that in this specific model system, C2-phytoceramide-induced cell death may not follow a classical apoptotic pathway involving widespread DNA fragmentation. plos.org
In contrast, research findings cited by chemical suppliers for studies on mammalian cells present a different outcome. caymanchem.combiomol.comtargetmol.com In human keratinocytes, this compound is reported to induce cell death with an ED50 value of 30 µM. caymanchem.combiomol.comtargetmol.com At this same concentration, 35% of the cells were found to be apoptotic as determined by a TUNEL assay. caymanchem.combiomol.comtargetmol.com These divergent findings underscore how the biological effects of this compound can vary significantly depending on the cell type and organism being studied.
Table 2: Comparative TUNEL Assay Findings for this compound
| Cell Type | Concentration | TUNEL Assay Result | Interpretation | Source |
|---|---|---|---|---|
| S. cerevisiae (Yeast) | 30 µM | Negative (No DNA fragmentation) | Non-apoptotic cell death in this model | nih.govplos.org |
| Human Keratinocytes | 30 µM | Positive (35% of cells) | Apoptosis induction in this model | caymanchem.combiomol.comtargetmol.com |
This interactive table highlights the different outcomes of TUNEL assays in yeast and human cells, demonstrating the context-dependent nature of this compound's effects.
Luciferase Reporter Assays for Transcriptional Activity
Luciferase reporter assays are a common and highly sensitive tool in molecular biology used to study the transcriptional activity of a promoter for a gene of interest. springernature.com The principle involves cloning the promoter sequence upstream of a gene encoding a light-producing enzyme, such as firefly luciferase. When this construct is introduced into cells, the amount of light produced by the luciferase enzyme is directly proportional to the promoter's activity. This allows researchers to understand how compounds like this compound can influence gene expression by activating or inhibiting specific transcription factors that bind to that promoter.
This methodology has been employed to investigate whether sphingolipids can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate lipid and glucose metabolism. researchgate.netd-nb.info In these studies, cells were transfected with an expression vector for a PPAR isoform and a reporter plasmid containing a PPAR-responsive element linked to the luciferase gene. researchgate.netd-nb.info
Results from these assays showed that phytoceramide significantly increased the transcriptional activities of PPARα, PPARβ, and PPARγ, whereas the related lipids ceramide and dihydroceramide (B1258172) did not. researchgate.netd-nb.info To further confirm that phytoceramide directly interacts with the ligand-binding domain (LBD) of the receptor, a PPAR/Gal4 chimera system was used. researchgate.net This system combines the PPAR LBD with the DNA-binding domain (DBD) of a different protein (Gal4), providing more credible evidence of a direct interaction. researchgate.netd-nb.info Phytoceramide was also shown to increase the transactivation of these chimera receptors, suggesting it can act as a direct PPAR ligand. researchgate.net
Table 3: Effect of Phytoceramide on PPAR Transcriptional Activity (Luciferase Assay)
| PPAR Isoform | Treatment | Relative Luciferase Activity (Fold Induction) | Source |
|---|---|---|---|
| PPARα | Phytoceramide | Increased | researchgate.netd-nb.info |
| PPARβ | Phytoceramide | Increased | researchgate.netd-nb.info |
| PPARγ | Phytoceramide | Increased | researchgate.netd-nb.info |
| All Isoforms | Ceramide / Dihydroceramide | No significant change | researchgate.netd-nb.info |
This interactive table summarizes data from luciferase reporter assays, indicating that phytoceramide, but not ceramide or dihydroceramide, activates PPAR transcription.
Utilization of Synthetic this compound Analogs and Related Sphingolipids in Mechanistic Elucidation
To understand the specific structural features of this compound that are responsible for its biological effects, researchers utilize synthetic analogs and related sphingolipids. By comparing the cellular responses to these structurally similar molecules, it is possible to deduce the importance of different chemical moieties, such as the sphingoid base backbone or specific hydroxyl groups. Key comparators in these studies include C2-Ceramide and C2-Dihydroceramide.
C2-Ceramide (N-acetyl-D-erythro-sphingosine): This is a well-studied, cell-permeable ceramide analog that shares the same N-acetyl (C2) fatty acid as this compound. nih.govsigmaaldrich.comsigmaaldrich.com The primary difference is in the sphingoid base; C2-Ceramide is built on a sphingosine (B13886) backbone, while C2-Phytoceramide is based on a phytosphingosine backbone. C2-Ceramide is widely known to be a potent inducer of apoptosis and cell cycle arrest in numerous cell types. sigmaaldrich.comnih.gov It is often used as a benchmark to assess the relative potency or differing mechanisms of other sphingolipids like this compound. nih.govplos.org
C2-Dihydroceramide (N-acetyl-D-erythro-sphinganine): This analog is the immediate biosynthetic precursor to C2-Ceramide and lacks the critical 4,5-trans double bond in its sphinganine (B43673) (or dihydrosphingosine) backbone. nih.goviiarjournals.org This subtle structural difference renders C2-Dihydroceramide significantly less biologically active in many contexts. nih.goviiarjournals.org Studies have shown that, unlike C2-Ceramide, C2-Dihydroceramide does not inhibit cell growth or induce apoptosis in various cancer cell lines. nih.goviiarjournals.org Its use as a negative control is crucial for demonstrating that the 4,5-trans double bond of the ceramide backbone is necessary for certain apoptotic effects. iiarjournals.org
By comparing the effects of this compound against these two analogs, researchers can dissect the functional significance of the phytosphingosine base. For example, if this compound and C2-Ceramide elicit a similar response that is absent with C2-Dihydroceramide, it suggests the 4-hydroxyl group of the phytosphingosine base may not be the primary determinant for that specific activity, but the double bond (absent in the dihydro- form) is critical. Conversely, if this compound produces a unique effect not seen with the other two, it points to a specific role for the phytosphingosine structure.
Table 4: Comparison of C2 Sphingolipid Analogs in Mechanistic Studies
| Compound | Key Structural Feature | Commonly Reported Biological Effect | Role in Mechanistic Studies | Source |
|---|---|---|---|---|
| This compound | Phytosphingosine base (with 4-OH group) | Induces cell cycle arrest; cell-type dependent apoptosis | Test compound | plos.orgcaymanchem.com |
| C2-Ceramide | Sphingosine base (with 4,5 double bond) | Potent inducer of apoptosis and cell cycle arrest | Positive control; comparative analog | nih.govnih.goviiarjournals.org |
| C2-Dihydroceramide | Sphinganine base (saturated, no double bond) | Largely inactive in apoptosis induction | Negative control; highlights importance of double bond | nih.goviiarjournals.org |
This interactive table provides a comparative overview of this compound and its key synthetic analogs used in research.
Future Directions and Emerging Research Avenues for C2 Phytoceramide
Elucidation of Unrecognized Biological Functions and Regulatory Pathways
While C2 Phytoceramide is known to mimic many of the apoptotic and cell-cycle-arresting functions of its long-chain counterparts, a significant area of future research lies in uncovering functions that are unique to its short-chain nature or its phytosphingosine (B30862) backbone. Research in the yeast Saccharomyces cerevisiae has already provided intriguing leads. For instance, studies have shown that C2-phytoceramide can induce a non-apoptotic, necrotic-like cell death and perturb the organization of lipid rafts, which are crucial signaling platforms in the plasma membrane. plos.orgnih.gov This effect appears to be dependent on the sterol content of the membrane, suggesting a novel mechanism of cytotoxicity linked to the physical properties of the cell membrane. plos.orgnih.gov
Future research should aim to dissect these observations further. Key questions to be addressed include:
Beyond apoptosis, what other cellular processes are specifically modulated by this compound? This could include autophagy, senescence, or specific metabolic pathways.
How does the phytosphingosine base of this compound, compared to the sphingosine (B13886) base of C2 ceramide, alter its interaction with cellular machinery and downstream signaling?
What are the precise molecular mechanisms by which this compound disrupts lipid raft integrity and how does this impact downstream signaling cascades? plos.orgnih.gov
Does this compound play a role in modulating the expression of genes involved in stress responses, such as the High Osmolarity Glycerol (HOG) pathway, which has been implicated in the response to C2-phytoceramide-induced cytotoxicity in yeast? plos.orgnih.gov
A study in S. cerevisiae showed that C2-phytoceramide treatment required the HOG pathway for the cellular response against its cytotoxic effects. plos.org This points towards a complex interplay between exogenous short-chain phytoceramides and endogenous stress response pathways that warrants deeper investigation.
Development of Advanced Analytical and Imaging Platforms
A more profound understanding of this compound's functions is intrinsically linked to our ability to detect, quantify, and visualize it with high precision and spatial resolution within a cellular context. The development of more sophisticated analytical and imaging tools is, therefore, a critical future direction.
Current analytical methods for phytoceramides heavily rely on mass spectrometry (MS) coupled with chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). creative-proteomics.com Future advancements will likely focus on increasing sensitivity to detect low-abundance species, improving the structural elucidation of metabolites, and enabling single-cell lipidomics.
Table 1: Emerging Analytical Platforms for this compound Research
| Analytical Platform | Key Features & Future Applications for this compound Research |
| High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) | Provides highly accurate mass measurements for unambiguous identification of this compound and its metabolites. creative-proteomics.com Future developments will enhance sensitivity for in-depth profiling in complex biological samples. |
| Tandem Mass Spectrometry (MS/MS) | Enables structural elucidation by fragmenting the molecule, which is crucial for distinguishing this compound from other short-chain ceramides (B1148491) and for identifying metabolic modifications. frontiersin.orgcreative-proteomics.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Considered the gold standard for its ability to separate complex lipid mixtures before detection, allowing for precise quantification of this compound levels in response to various stimuli. creative-proteomics.comcreative-proteomics.com |
| Super-resolution Microscopy | Techniques like STED and PALM could be adapted to visualize the subcellular localization of fluorescently-tagged this compound analogs, offering unprecedented detail on its trafficking and accumulation in specific organelles or membrane microdomains. |
| Advanced Imaging Probes | Development of novel fluorescent probes that specifically bind to this compound would allow for real-time imaging of its dynamics in living cells, providing insights into its transport and interaction with other molecules. |
Imaging technologies are also set for a revolution. While fluorescent probes like filipin (B1216100) have been used to observe the general effects of C2-phytoceramide on sterol distribution nih.gov, the development of specific, non-perturbative probes for this compound itself remains a significant challenge. Success in this area would allow for dynamic tracking of the molecule as it moves through the cell, interacts with proteins, and partitions into different membrane environments.
Integration with Systems Biology and Multi-Omics Methodologies
To fully appreciate the impact of this compound on cellular physiology, it is essential to move beyond single-pathway analyses and embrace a systems-level perspective. The integration of this compound research with multi-omics methodologies—genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in building comprehensive models of its mechanism of action. nih.govresearchgate.net
A multi-omics approach can reveal:
Transcriptomic changes: How this compound alters the expression of thousands of genes, providing a global view of the cellular response.
Proteomic shifts: Which proteins are up- or down-regulated, or post-translationally modified, following this compound treatment. This can help identify previously unknown effector proteins.
Metabolomic and Lipidomic profiles: How this compound affects the broader metabolic landscape of the cell, including other lipid classes and signaling molecules. nih.govresearchgate.net
By combining these datasets, researchers can construct detailed network models of the signaling cascades and metabolic pathways that are perturbed by this compound. This approach has already proven powerful in understanding the broader roles of sphingolipids in diseases like cardiac cachexia and Parkinson's disease. nih.govcrick.ac.uk Applying this to this compound will undoubtedly uncover novel connections and functional roles.
Exploration of Inter-Organelle Communication and Lipid Trafficking Mechanisms
Ceramides are synthesized in the endoplasmic reticulum (ER) and must be transported to other organelles, such as the Golgi apparatus and mitochondria, to exert their functions or be further metabolized. frontiersin.org The mechanisms governing the trafficking of this compound are largely unknown and represent a fertile ground for future research.
Key research questions in this area include:
How is this compound transported between organelles? Is it via vesicular transport, or through non-vesicular transport mediated by lipid transfer proteins at membrane contact sites?
Are there specific lipid transfer proteins that recognize and transport this compound? The ceramide transfer protein (CERT) is a known transporter of ceramides, but its specificity for the phyto-form and short-chain variants is not fully characterized. mdpi.com
How does this compound influence the structure and function of membrane contact sites, the hubs of inter-organelle communication?
Does the accumulation of this compound in specific organelles, as suggested by studies showing its effect on intracellular sterol accumulation plos.orgnih.gov, trigger specific stress responses, such as the unfolded protein response in the ER?
Research in yeast has suggested that defects in non-vesicular ceramide transport can lead to the accumulation of acylceramides, which are stored in lipid droplets. mdpi.com Investigating whether this compound can be similarly metabolized and sequestered could reveal novel regulatory mechanisms for its activity.
Discovery of Novel Protein-Lipid Interactions
At the heart of this compound's biological activity are its direct and indirect interactions with a host of cellular proteins. Identifying these protein partners is paramount to understanding its molecular functions. While some ceramide-interacting proteins are known, such as certain protein kinases and phosphatases, and members of the Bcl-2 family mdpi.commedchemexpress.com, the specific interactome of this compound is yet to be defined.
Future research should employ a variety of approaches to map these interactions:
Affinity-based proteomics: Using modified this compound as bait to pull down interacting proteins from cell lysates.
Computational modeling and docking studies: To predict potential binding partners based on the structure of this compound and known protein structures.
Biophysical techniques: Such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) to validate direct binding events and characterize the kinetics and thermodynamics of these interactions. creative-proteomics.com
A study on C2-ceramide demonstrated its ability to induce the translocation of protein kinase C-alpha (PKCα) to the Golgi by interacting with its C2 domain. nih.gov Investigating whether this compound has a similar or distinct effect on PKC isoforms and other C2 domain-containing proteins could uncover new signaling roles. nih.gov Furthermore, understanding how the subtle structural differences of this compound influence its binding affinity and specificity for different protein targets will be a key area of investigation.
Q & A
Q. What are the optimal extraction methods for isolating C2 phytoceramide from plant tissues, and how do they affect yield and purity?
Answer: The Bligh-Dyer method remains a gold standard for lipid extraction due to its efficiency and reproducibility . For this compound, homogenize plant tissues in chloroform-methanol (2:1 v/v) to solubilize lipids, followed by phase separation with water. Adjust solvent ratios based on tissue water content to maximize yield. Post-extraction, purify using silica gel chromatography to separate ceramide classes. Validate purity via thin-layer chromatography (TLC) with iodine vapor staining and compare against standards. Yield optimization requires balancing solvent polarity and tissue-to-solvent ratios .
Q. Which analytical techniques are most reliable for quantifying this compound and resolving structural isomers?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for its sensitivity in distinguishing this compound isomers. Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile and 0.1% formic acid to separate lipid species. Quantify via multiple reaction monitoring (MRM) targeting precursor-to-product ion transitions (e.g., m/z 536.5 → 264.1 for this compound). Confirm structural assignments using high-resolution MS (HRMS) and compare retention times with synthetic standards .
Q. How can researchers resolve contradictory findings regarding this compound’s role in cellular stress responses?
Answer: Contradictions often arise from model-specific variables (e.g., yeast vs. mammalian systems) or differences in ceramide subspecies. For example, Saccharomyces cerevisiae studies show C18:1 phytoceramide activates G2/M checkpoint signaling under hydroxyurea stress, but analogous mechanisms in mammals remain unclear . To reconcile discrepancies:
- Standardize experimental conditions (e.g., stressor dosage, cell cycle synchronization).
- Use isotopic labeling (e.g., ¹³C-palmitate) to track ceramide flux in real-time.
- Conduct cross-species comparative studies with genetic knockouts (e.g., ISC1 in yeast vs. ACER2 in mammals) .
Q. What methodological challenges arise when correlating this compound levels with functional outcomes in plant physiology?
Answer: Key challenges include:
- Matrix Complexity: Plant extracts contain interfering lipids (e.g., glucosylceramides). Use solid-phase extraction (SPE) with aminopropyl columns for selective enrichment.
- Dynamic Range: Phytoceramide levels vary by tissue and stress conditions. Employ internal standards (e.g., C17 ceramide-d7) for normalization.
- Functional Validation: Combine genetic silencing (e.g., CRISPR-Cas9 targeting ceramide synthases) with lipidomics to establish causality .
Q. How should researchers design experiments to investigate this compound’s interaction with membrane proteins?
Answer:
- Model Systems: Use synthetic lipid bilayers doped with this compound to study protein-lipid interactions via surface plasmon resonance (SPR) or fluorescence anisotropy.
- In Silico Modeling: Perform molecular dynamics (MD) simulations to predict binding affinities with receptors (e.g., TLR4).
- Functional Assays: Measure ion channel activity (e.g., patch-clamp electrophysiology) in membranes enriched with this compound .
Methodological Best Practices
Q. What frameworks ensure rigorous hypothesis formulation for this compound studies?
Answer: Apply the FINER criteria :
- Feasible: Ensure access to lipidomics infrastructure and validated ceramide standards.
- Novel: Address gaps (e.g., "How does this compound modulate ROS signaling in drought-stressed plants?").
- Ethical: Follow institutional guidelines for genetic modification in model organisms.
- Relevant: Align with broader goals (e.g., improving crop resilience or understanding ceramide-related pathologies) .
Q. How can researchers ensure reproducibility in this compound studies?
Answer:
- Detailed Protocols: Document extraction and analysis parameters (e.g., LC gradient profiles, MS collision energies) in supplementary materials.
- Data Transparency: Share raw MS spectra and chromatograms via repositories like MetaboLights.
- Reagent Validation: Use commercial ceramide standards with ≥95% purity and verify via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
